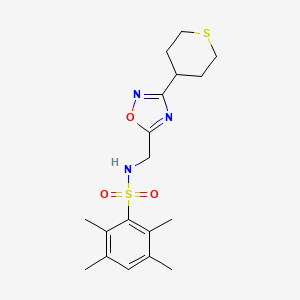

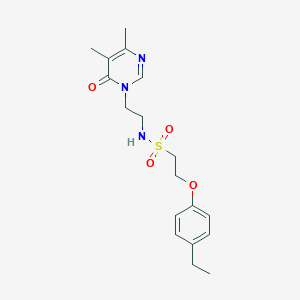

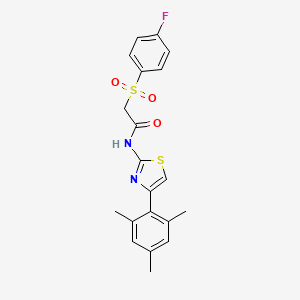

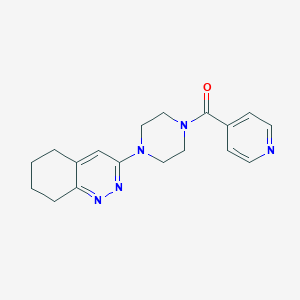

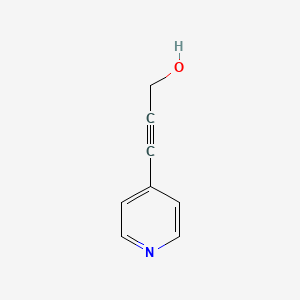

![molecular formula C9H16ClNO2 B2817526 Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride CAS No. 2361666-38-6](/img/structure/B2817526.png)

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride” is a complex organic compound. It likely contains a bicyclohexane group, which is a type of cycloalkane with two three-membered rings .

Synthesis Analysis

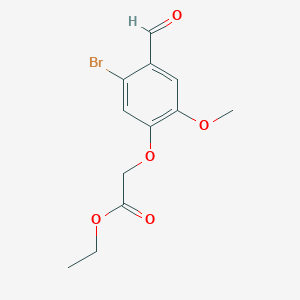

While specific synthesis methods for this compound are not available, similar compounds, such as bicyclo[3.1.0]hexanes, have been synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .Applications De Recherche Scientifique

Medicinal Chemistry

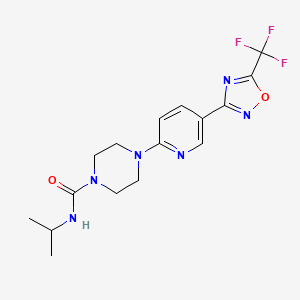

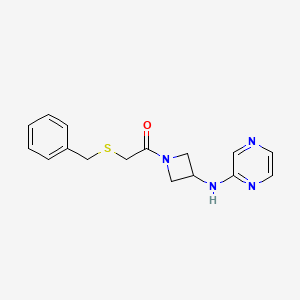

Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride is a valuable compound in medicinal chemistry due to its unique bicyclic structure. This structure can be used to design novel drugs with improved pharmacokinetic properties. The rigid bicyclic framework can enhance the binding affinity and selectivity of drug molecules to their biological targets, potentially leading to more effective and safer medications .

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, where it serves as a chiral building block. Its unique stereochemistry allows for the creation of complex molecules with high enantiomeric purity. This is particularly useful in the synthesis of pharmaceuticals, where the chirality of a molecule can greatly influence its biological activity .

Catalysis

In the field of catalysis, Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride can be used as a ligand in metal-catalyzed reactions. Its bicyclic structure provides a rigid and well-defined environment that can enhance the selectivity and efficiency of catalytic processes. This makes it a valuable tool in the development of new catalytic systems for organic synthesis .

Chemical Biology

The compound is also valuable in chemical biology, where it can be used to study the interactions between small molecules and biological macromolecules. Its unique structure allows it to serve as a probe for investigating the binding sites and mechanisms of action of various biomolecules. This can lead to a better understanding of biological processes and the development of new therapeutic strategies.

These applications highlight the versatility and importance of Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride in scientific research. Each field benefits from the compound’s unique structural and chemical properties, making it a valuable tool for advancing knowledge and technology.

RSC Advances Chemical Science Chemical Science : RSC Advances : RSC Advances : Chemical Science

Propriétés

IUPAC Name |

methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8(10)7-3-5-2-6(5)4-7;/h5-8H,2-4,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDKPYVLGBKSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CC2CC2C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)

![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)

![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)

amine 2hcl](/img/structure/B2817460.png)

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)